molecular formula C10H12N2O B1519385 3-AMINO-1-BENZOYL-AZETIDINE CAS No. 887588-62-7

3-AMINO-1-BENZOYL-AZETIDINE

Cat. No.: B1519385
CAS No.: 887588-62-7
M. Wt: 176.21 g/mol
InChI Key: UMVRSUKQZOUCCV-UHFFFAOYSA-N
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Description

3-Amino-1-benzoyl-azetidine is a heterocyclic compound featuring a four-membered azetidine ring with an amino group at the third position and a benzoyl group at the first position Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-benzoyl-azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-amino-4-aryl-azetidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at ambient temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the benzoyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 3-amino-1-hydroxy-azetidine.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For instance, reaction with alkyl halides can yield N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides; in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: 3-Amino-1-hydroxy-azetidine.

    Substitution: N-alkylated azetidine derivatives.

Scientific Research Applications

3-Amino-1-benzoyl-azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1-benzoyl-azetidine involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and engage in nucleophilic attacks, while the benzoyl group can participate in π-π interactions and hydrophobic interactions. These interactions can modulate biological pathways and molecular targets, leading to various pharmacological effects .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered ring structure without additional functional groups.

    3-Amino-azetidine: Lacks the benzoyl group, making it less hydrophobic and potentially less bioactive.

    1-Benzoyl-azetidine: Lacks the amino group, reducing its ability to form hydrogen bonds and engage in nucleophilic reactions.

Uniqueness: 3-Amino-1-benzoyl-azetidine stands out due to the presence of both amino and benzoyl groups, which confer unique reactivity and potential bioactivity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVRSUKQZOUCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669414
Record name (3-Aminoazetidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-62-7
Record name (3-Aminoazetidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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